molecular formula C11H14O3S B3103576 1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene CAS No. 144461-21-2

1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene

Cat. No. B3103576
CAS RN: 144461-21-2
M. Wt: 226.29 g/mol
InChI Key: IGLFAWIQAIXNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene (1-CMS-4-MeO-Bz) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a molecular weight of 250.24 g/mol, and it has a melting point of 115–118 °C. It is a white, crystalline solid that is soluble in most organic solvents. 1-CMS-4-MeO-Bz is widely used in scientific research applications due to its unique properties and its ability to be synthesized in the laboratory.

Scientific Research Applications

Synthesis and Chemical Reactions

1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene is involved in various chemical reactions and synthesis processes. It serves as a key component in the formation of sulfonyl substituted cyclopropanes, which are created through the photolysis of p-methoxyphenylsulfonyldiazomethane in the presence of alkenes. This reaction is notable for its stereospecificity, indicating that the intermediate sulfonylcarbene reacts in its singlet spin state (Leusen, Mulder, & Strating, 2010). Additionally, reactions involving bis(4-methoxyphenyl)methanol showcase the transformation of this compound into polysubstituted cyclopentenes and other products under mild conditions, indicating its utility in complex chemical synthesis (Yao, Shi, & Shi, 2009).

Material Science and Environmental Applications

In the realm of material science and environmental applications, this compound derivatives have shown potential. For instance, tertiary amine-functionalized adsorption resins synthesized using different proportions of raw materials including 2-dimethylamino ethyl methacrylate, exhibit high adsorption capacities for benzophenone-4 from water. This process highlights an environmentally-friendly one-step fabrication method, emphasizing the importance of cleaner production and effective removal of contaminants (Zhou et al., 2018).

Crystallography and Molecular Structure Analysis

The compound's relevance extends to crystallography and the analysis of molecular structures. Studies have detailed the crystal structure of related compounds, revealing intricate molecular interactions and providing valuable insights into the structural dynamics of these molecules. Such studies are crucial for understanding the properties and potential applications of this compound in various fields (Kobkeatthawin, Ruanwas, Chantrapromma, & Fun, 2008).

properties

IUPAC Name

1-(cyclopropylmethylsulfonyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-14-10-4-6-11(7-5-10)15(12,13)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLFAWIQAIXNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240431
Record name 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144461-21-2
Record name 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144461-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Cyclopropylmethyl)sulfonyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethylsulfonyl)-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.